1A-116 Exhibits 35-Fold Greater Potency than NSC23766 in Cancer Cell Proliferation Assays
In a direct head-to-head comparison within the same study, 1A-116 demonstrated markedly superior antiproliferative activity against F3II mammary carcinoma cells relative to the established Rac1 inhibitor NSC23766 and its parental compound ZINC69391 [1]. The IC50 for 1A-116 was 4 µM, compared to 140 µM for NSC23766 and 61 µM for ZINC69391 [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4 µM |
| Comparator Or Baseline | NSC23766 (IC50 = 140 µM); ZINC69391 (IC50 = 61 µM) |
| Quantified Difference | 35-fold lower IC50 than NSC23766; 15.25-fold lower IC50 than ZINC69391 |
| Conditions | F3II murine mammary carcinoma cell line in vitro |
Why This Matters
This demonstrates that 1A-116 is substantially more potent than a widely used reference inhibitor, enabling studies at lower, potentially less cytotoxic concentrations and providing a more sensitive tool for probing Rac1-mediated processes.
- [1] Cardama, G. A., et al. (2014). Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines. Anti-Cancer Agents in Medicinal Chemistry, 14(6), 840-851. View Source
